3,3'-Dithiodipropionic acid

Descripción general

Descripción

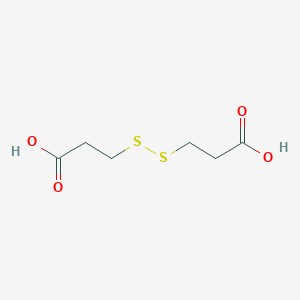

El ácido ditiodipropiónico, también conocido como ácido 3,3’-ditiodipropiónico, es un compuesto orgánico con la fórmula molecular C6H10O4S2. Se caracteriza por la presencia de dos grupos ácidos carboxílicos y un enlace disulfuro. Este compuesto se utiliza comúnmente como agente de recubrimiento para introducir carga en la superficie de nanopartículas de oro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido ditiodipropiónico puede sintetizarse mediante la oxidación del ácido 3-mercaptopropiónico. La reacción suele implicar el uso de un agente oxidante como el peróxido de hidrógeno o el yodo en un medio acuoso. Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH controlados para asegurar la formación del enlace disulfuro .

Métodos de Producción Industrial: En entornos industriales, el ácido ditiodipropiónico se produce a través de un proceso de oxidación similar, pero a una escala mayor. La reacción se lleva a cabo en grandes reactores con un control preciso de la temperatura, el pH y las concentraciones de los reactivos para maximizar el rendimiento y la pureza .

Tipos de Reacciones:

Oxidación: El ácido ditiodipropiónico puede sufrir una oxidación adicional para formar ácidos sulfónicos.

Reducción: El enlace disulfuro en el ácido ditiodipropiónico puede reducirse para formar ácido 3-mercaptopropiónico.

Sustitución: Los grupos ácidos carboxílicos pueden participar en reacciones de esterificación para formar ésteres.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, yodo.

Reducción: Ditiotreitol, borohidruro de sodio.

Sustitución: Alcoholes en presencia de catalizadores ácidos.

Principales Productos Formados:

Oxidación: Ácidos sulfónicos.

Reducción: Ácido 3-mercaptopropiónico.

Sustitución: Ésteres de ácido ditiodipropiónico

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Culture Medium Supplement

DTDPA serves as a primary carbon supplement in the culture medium for certain microorganisms. For example, it has been utilized in the growth of a novel betaproteobacterium strain DPN7(T), which was isolated from compost and demonstrated the ability to utilize DTDPA as a carbon source . This application highlights its role in microbiological research and biotechnology.

1.2. Protein Cross-Linking Agent

DTDPA is employed as a cross-linking reagent in protein chemistry. The di(N-hydroxysuccinimide ester) form of DTDPA is particularly useful due to its amine-reactive properties, allowing for the formation of stable cross-links between proteins . This application is crucial in the development of biomaterials and therapeutic agents.

Material Science Applications

2.1. Self-Assembled Monolayers

Research indicates that DTDPA can be used to create self-assembled monolayers (SAMs) on gold electrodes. These SAMs have been studied for their electrochemical properties, specifically concerning dopamine detection . The ability to modify electrode surfaces with DTDPA enhances sensor technology, particularly in biosensing applications.

2.2. Hydrogel Development

In material science, DTDPA has been incorporated into hydrogels that respond to pH and redox conditions. For instance, a dual-responsive hydrogel composed of Ag/AgO/carboxymethyl chitosan was developed using DTDPA, demonstrating potential for controlled drug delivery systems . This application underscores the versatility of DTDPA in creating smart materials for biomedical uses.

Drug Delivery Systems

3.1. Cancer Therapeutics

Recent studies have focused on the use of DTDPA in drug delivery systems aimed at cancer treatment. One notable application involves the synthesis of pH/redox-responsive polyprodrug micelles that enhance the delivery of doxorubicin, a common anticancer drug . The incorporation of DTDPA in these micelles allows for improved targeting and reduced side effects during chemotherapy.

3.2. Overcoming Drug Resistance

Another significant application is in addressing multidrug resistance in tumor cells through sequential therapy using glucolipid nanocarriers that deliver siRNA and doxorubicin separately . The use of DTDPA in these systems aids in modulating drug release profiles, thus enhancing therapeutic efficacy.

Data Summary Table

Mecanismo De Acción

El principal mecanismo de acción del ácido ditiodipropiónico implica la formación y la escisión de enlaces disulfuro. Esta propiedad se aprovecha en diversas aplicaciones, como la estabilización de nanopartículas de oro y la formación de redes reticuladas en polímeros. El enlace disulfuro puede romperse en condiciones reductoras, liberando los grupos tiol activos .

Compuestos Similares:

Ácido 3,3’-Tiodipropiónico: Estructura similar pero con un enlace tioéter en lugar de un enlace disulfuro.

Ácido 3-Mercaptopropiónico: La forma reducida del ácido ditiodipropiónico, que contiene grupos tiol en lugar de un enlace disulfuro.

Singularidad: El ácido ditiodipropiónico es único debido a su enlace disulfuro, que confiere una reactividad química y una estabilidad distintas. Esto lo hace particularmente útil en aplicaciones que requieren enlaces covalentes reversibles, como en los sistemas de administración de fármacos y la estabilización de nanopartículas .

Comparación Con Compuestos Similares

3,3’-Thiodipropionic acid: Similar structure but with a thioether linkage instead of a disulfide bond.

3-Mercaptopropionic acid: The reduced form of dithiodipropionic acid, containing thiol groups instead of a disulfide bond.

Uniqueness: Dithiodipropionic acid is unique due to its disulfide bond, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring reversible covalent bonding, such as in drug delivery systems and nanoparticle stabilization .

Actividad Biológica

3,3'-Dithiodipropionic acid (DTDP) is a dicarboxylic acid characterized by its disulfide bonds, with the molecular formula C₆H₁₀O₄S₂ and a molecular weight of 210.26 g/mol. This compound has gained attention in various biological contexts due to its unique structural properties and potential applications in biochemistry and medicine.

This compound is classified as a homobifunctional crosslinker, which allows it to form covalent bonds between biomolecules. The presence of disulfide linkages makes it particularly useful in the formation of polymeric networks and in bioconjugation processes. Its solid form at room temperature and stability under various conditions further enhance its utility in research and industrial applications .

1. Microbial Utilization

Recent studies have highlighted the ability of certain microorganisms to utilize DTDP as a carbon and energy source. For instance, Variovorax paradoxus strain TBEA6 can metabolize DTDP, demonstrating the compound's role in microbial ecology. This bacterium employs specific enzymes to break down DTDP into simpler metabolites, which are essential for its growth .

Table 1: Metabolic Pathway of this compound in Variovorax paradoxus

| Enzyme | Function | Resulting Metabolite |

|---|---|---|

| Enoyl-CoA Hydratase | Catalyzes hydration reactions | Intermediate products |

| Crotonase Family Protein | Involved in degradation | Propionyl-CoA |

2. Antioxidant Properties

Research indicates that DTDP exhibits antioxidant activity, which is significant for protecting cells from oxidative stress. In vitro studies have shown that DTDP can scavenge free radicals, thereby potentially preventing cellular damage associated with various diseases, including cancer .

3. Drug Delivery Systems

DTDP has been incorporated into drug delivery systems due to its ability to form stable conjugates with therapeutic agents. For example, it has been utilized in the development of pH/redox-responsive micelles for the targeted delivery of anticancer drugs such as doxorubicin. These systems leverage the unique properties of DTDP to enhance drug solubility and stability while providing controlled release profiles in the tumor microenvironment .

4. Bioconjugation Applications

As a bifunctional crosslinker, DTDP is widely used in bioconjugation techniques to modify proteins and other biomolecules. Its ability to form stable thioether bonds allows for the covalent attachment of various functional groups, facilitating the development of targeted therapies and diagnostic tools .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, DTDP was evaluated alongside traditional antioxidants like ascorbic acid and glutathione. The results demonstrated that DTDP exhibited comparable radical scavenging abilities, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

Case Study 2: Drug Delivery Efficacy

A recent investigation into DTDP-based drug delivery systems showed enhanced therapeutic efficacy in rodent models when using doxorubicin-loaded micelles compared to free drug administration. This study underscored the importance of DTDP in improving drug bioavailability and reducing systemic toxicity .

Propiedades

IUPAC Name |

3-(2-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLSOMLVSHPPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032998 | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-62-6, 4775-93-3 | |

| Record name | 3,3′-Dithiodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta'-Dithiodilactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobispropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DITHIODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OP5B2NI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.